Tetrahydro-2H-pyran-4-ol

Descripción general

Descripción

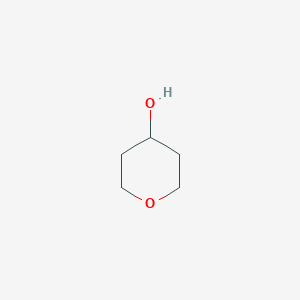

Tetrahydro-2H-pyran-4-ol (CAS 2081-44-9) is a six-membered cyclic ether with a hydroxyl group at the 4-position. Its molecular formula is C₅H₁₀O₂, and it has a molecular weight of 102.13 g/mol . Key properties include:

- Boiling Point: 60.5 °C at 0.7 Torr

- Density: 1.0776 g/cm³ at 12.5 °C

- Safety: Classified as an irritant (H315, H318) with hazards including eye damage and skin irritation .

The compound is widely used as an intermediate in organic synthesis and pharmaceutical research, particularly in Suzuki coupling reactions for bioactive molecules . Its structure allows for hydrogen bonding, influencing solubility and reactivity in polar solvents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetrahydro-2H-pyran-4-ol can be synthesized through the hydrogenation of 2,5-dihydropyran. This reaction typically involves the use of hydrogen gas and a suitable catalyst, such as platinum or silver . The reaction conditions can be adjusted based on specific laboratory requirements.

Industrial Production Methods: In industrial settings, this compound is produced using similar hydrogenation methods but on a larger scale. The process involves the use of high-pressure hydrogen gas and efficient catalysts to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: Tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used as a solvent to facilitate these reactions .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: The compound can be reduced using hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: Substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield tetrahydropyranone, while reduction can produce tetrahydropyran .

Aplicaciones Científicas De Investigación

Applications Overview

-

Pharmaceutical Applications

- Drug Development : Tetrahydro-2H-pyran-4-ol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties, making them candidates for developing new antibiotics .

-

Fragrance Industry

- Flavoring Agents : The compound is used in the formulation of perfumes and flavorings due to its pleasant aroma profile. Its ability to blend well with other fragrance components enhances its utility in the cosmetic industry .

-

Chemical Synthesis

- Building Block in Organic Chemistry : this compound is utilized as a versatile building block in organic synthesis, facilitating the creation of complex molecules through various chemical reactions.

- Reactivity : The compound can undergo several reactions, including oxidation, reduction, and substitution, which are essential for synthesizing diverse organic compounds .

Data Tables

Case Studies

-

Antimicrobial Properties Study

A study conducted on this compound derivatives revealed their effectiveness against Gram-positive bacteria, showing lower IC50 values compared to traditional antibiotics like ampicillin. This indicates their potential as new therapeutic agents in combating bacterial infections . -

Synthesis of Pharmaceutical Compounds

Researchers have demonstrated the utility of this compound in synthesizing novel compounds with enhanced bioactivity. For instance, modifications to its structure have led to derivatives that exhibit improved efficacy against certain cancer cell lines . -

Fragrance Formulation

In the fragrance industry, this compound has been incorporated into various products due to its appealing scent profile and compatibility with other aromatic compounds, enhancing the overall fragrance experience .

Mecanismo De Acción

The mechanism of action of tetrahydro-2H-pyran-4-ol involves its ability to act as a solvent and reactant in various chemical reactions. Its molecular structure, which includes a tetrahydropyran ring and a hydroxyl group, allows it to participate in hydrogen bonding and other interactions that facilitate chemical transformations .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Tetrahydro-2H-thiopyran-4-ol

Tetrahydro-2H-pyran-4-carboxylic Acid

Tetrahydro-4H-thiopyran-4-one

- Molecular Formula : C₅H₈OS

- Molecular Weight : 116.18 g/mol

- Key Differences :

- Functional Group : Ketone group replaces the hydroxyl.

- Reactivity : Susceptible to nucleophilic attacks at the carbonyl carbon.

- Applications : Building block for heterocyclic compounds.

Tetrahydropyran-4-methanol

- Molecular Formula : C₆H₁₂O₂

- Molecular Weight : 116.16 g/mol

- Key Differences :

- Functional Group : Hydroxymethyl (-CH₂OH) replaces the hydroxyl.

- Physical Properties : Increased hydrophobicity compared to Tetrahydro-2H-pyran-4-ol.

- Applications : Used in polymer chemistry and as a chiral auxiliary.

Comparative Data Table

Actividad Biológica

Tetrahydro-2H-pyran-4-ol, a cyclic ether compound, has garnered attention in various fields of biological research due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent studies.

Chemical Structure and Synthesis

This compound is characterized by a six-membered ring containing one oxygen atom. Its synthesis can be achieved through several methods, including Prins cyclization, which has been reported to produce derivatives with varying substituents that influence their biological activity . The compound can also be synthesized via reduction reactions involving tetrahydropyranyl derivatives.

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrahydro-2H-pyran derivatives. For instance, certain derivatives have shown significant cytotoxic effects against colorectal cancer cell lines (HCT-116). The compounds demonstrated low half-maximal inhibitory concentrations (IC50), indicating their potency in inhibiting cell proliferation and inducing apoptosis through mechanisms involving caspase activation .

Table 1: Cytotoxicity of Tetrahydro-2H-pyran Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4g | 75.1 | CDK2 inhibition, apoptosis induction |

| 4j | 85.88 | CDK2 inhibition, apoptosis induction |

The molecular docking studies suggest that these compounds interact with CDK2, a crucial kinase involved in cell cycle regulation, thereby blocking tumor cell growth .

Antibacterial and Antioxidant Properties

Tetrahydro-2H-pyran derivatives have also been evaluated for their antibacterial and antioxidant activities. Compounds such as 4g and 4j exhibited strong antibacterial effects against various Gram-positive bacteria, outperforming traditional antibiotics like ampicillin . Additionally, these compounds demonstrated high radical scavenging activities in DPPH assays, indicating their potential as antioxidants.

Table 2: Antioxidant Activity of Tetrahydro-2H-pyran Derivatives

| Compound | DPPH Scavenging Activity (%) at 1 mg/mL | IC50 (mM) |

|---|---|---|

| 4g | 90.50 | 0.329 |

| 4j | 88.00 | 0.1941 |

These findings suggest that tetrahydro-2H-pyran derivatives could serve as lead compounds for developing new antibacterial and antioxidant agents .

Interaction with Cellular Pathways

At the cellular level, this compound interacts with various enzymes and proteins that play critical roles in cellular signaling and metabolism. For example, it has been shown to inhibit mTOR kinase activity, which is essential for cell growth and proliferation. This interaction may lead to altered gene expression and metabolic pathways within cells.

Case Studies

Several case studies have explored the therapeutic potential of tetrahydro-2H-pyran derivatives:

- Anticancer Research : A study demonstrated that specific tetrahydropyran derivatives significantly reduced cell viability in cancer cell lines through apoptosis induction. The results indicated that these compounds could be developed into effective anticancer drugs .

- Antimicrobial Studies : Another research highlighted the effectiveness of tetrahydro-2H-pyran derivatives against resistant bacterial strains. The compounds not only inhibited bacterial growth but also reduced biofilm formation, which is crucial for treating chronic infections .

- Safety Assessments : Toxicological evaluations have shown that some derivatives do not exhibit genotoxicity or significant adverse effects at therapeutic doses, making them promising candidates for further development in pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for Tetrahydro-2H-pyran-4-ol, and how do reaction conditions influence yield?

this compound can be synthesized via acid-catalyzed cyclization of diols or aldehydes under solvent-free conditions. For example, modified halloysite clay catalysts (e.g., HCl-treated at 30–100°C) promote the cyclization of isoprenol with isovaleraldehyde, yielding cis/trans isomers. Optimization involves adjusting catalyst acidity (characterized by XRD and MAS NMR) and reaction time to achieve >80% yield . Alternative methods include NaCNBH3-mediated reductive amination for derivatives like (2S,4R,5R)-2-benzyl analogs, requiring anhydrous solvents and controlled pH .

Q. Which spectroscopic techniques are critical for structural characterization of this compound derivatives?

- NMR : ¹H and ¹³C NMR confirm stereochemistry and substituent positions. For example, (2S,4R,5R)-isomers show distinct splitting patterns (δ 3.5–4.5 ppm for pyran protons) and coupling constants (J = 8–12 Hz) .

- FT-IR : O–H stretches (~3200–3400 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹) validate ring integrity .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., m/z 102.13 for [M+H]⁺) and fragmentation patterns .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane separates cis/trans isomers (Rf difference ~0.2) .

- Crystallization : Recrystallization in ethanol/water mixtures (1:3 v/v) improves purity (>98%) for derivatives like 4-carboxamide analogs .

- Distillation : Vacuum distillation (bp 183°C at 760 mmHg) removes low-boiling byproducts .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?

Chiral catalysts (e.g., BINOL-phosphoric acids) induce enantioselectivity in Prins cyclizations, yielding enantiomeric excess (ee) >90% for (4R)-isomers. Computational modeling (DFT) predicts transition-state stabilization via hydrogen bonding between the catalyst and aldehyde carbonyl . For diastereomeric control, steric hindrance from bulky substituents (e.g., 4-fluorophenyl groups) directs axial/equatorial positioning in intermediates .

Q. What experimental approaches resolve contradictions in reported reaction kinetics for this compound oxidation?

Discrepancies in oxidation rates (e.g., using KMnO4 vs. CrO3) arise from solvent polarity and pH effects. Controlled studies in acetonitrile/water (9:1) at pH 7 show first-order kinetics for KMnO4 (k = 0.12 min⁻¹), while CrO3 in acidic conditions follows zero-order kinetics due to catalyst saturation . In situ FT-IR monitors intermediate carbonyl species to validate mechanisms .

Q. How is this compound utilized in pharmacokinetic modeling of drug metabolites?

As a cytochrome P450 (CYP3A4) substrate, its metabolic stability is assessed via:

- In vitro microsomal assays : Half-life (t₁/₂) and intrinsic clearance (Clint) measured using liver microsomes (e.g., t₁/₂ = 45 min, Clint = 12 μL/min/mg protein) .

- PBPK modeling : Physiologically based models extrapolate human exposure using partition coefficients (logP = 0.85) and tissue-binding data .

- Isotope labeling : ¹⁴C-labeled derivatives track metabolite distribution in rodent studies .

Q. Methodological Notes

- Contradiction Management : Conflicting solubility data (e.g., in DMSO vs. ethanol) are resolved by temperature-controlled phase diagrams .

- Advanced Analytics : MD simulations (AMBER force field) predict conformational flexibility of the pyran ring, correlating with bioactivity .

- Safety : Waste containing this compound derivatives requires neutralization (pH 7–8) before disposal to prevent environmental release .

Propiedades

IUPAC Name |

oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYJGUNNJIDROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174921 | |

| Record name | Tetrahydro-4H-pyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2081-44-9 | |

| Record name | Tetrahydro-2H-pyran-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2081-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-4H-pyran-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002081449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydro-4H-pyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-4H-pyran-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDRO-4H-PYRAN-4-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ9W8N9YQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.